molecular formula C12H17NO B1267452 Phenyl(piperidin-4-yl)methanol CAS No. 38081-60-6

Phenyl(piperidin-4-yl)methanol

Cat. No. B1267452
CAS RN: 38081-60-6
M. Wt: 191.27 g/mol
InChI Key: DUZLYYVHAOTWSF-UHFFFAOYSA-N
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Patent
US06518284B2

Procedure details

4-benzoyl-piperidine (2.0 g, 10.6 mmol) was added over a solution of 6.8 g of (+)-B-chlorodiisopinocanfeilboran ((+)-DIP-Cl) (21.25 mmol) in dichloromethane (20 mL, dry) cooled down to 3-4° C. After reacting for 72 h, 2.0 mL of acetaldehyde (35.46 mmol) were added and stirred at room temperature for 3 h. 24 mL of an aqueous NaOH (6N) solution, dichloromethane and saturated aqueous NaCl solution were added. The phases were separated and the usual treatment of the organic phase provided (+)-α-phenyl4-piperidinemethanol as a white solid with a m.p.=64-66° C. in a 90% yield (84% ee).
Quantity
2 g
Type
reactant
Reaction Step One
[Compound]
Name
(+)-DIP-Cl
Quantity
6.8 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Name
Quantity
24 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([CH:9]1[CH2:14][CH2:13][NH:12][CH2:11][CH2:10]1)(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C(=O)C.[OH-].[Na+].[Na+].[Cl-]>ClCCl>[C:2]1([CH:1]([CH:9]2[CH2:14][CH2:13][NH:12][CH2:11][CH2:10]2)[OH:8])[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)C1CCNCC1
Name
(+)-DIP-Cl
Quantity
6.8 g
Type
reactant
Smiles
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
C(C)=O
Step Three
Name
Quantity
24 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na+].[Cl-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
3.5 (± 0.5) °C
Stirring
Type
CUSTOM
Details
stirred at room temperature for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The phases were separated

Outcomes

Product
Details
Reaction Time
72 h
Name
Type
product
Smiles
C1(=CC=CC=C1)C(O)C1CCNCC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.